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  • Product: 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
  • CAS: 1004193-48-9

Core Science & Biosynthesis

Foundational

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole molecular weight and formula

An In-Depth Technical Guide to 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-(4-fluoro-benzyl)-4-i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a synthetic organic compound designed for research in drug discovery and development. By integrating a privileged pyrazole scaffold with a reactive isothiocyanate functional group, this molecule presents a compelling candidate for investigation as a covalent inhibitor, particularly in oncology. This document details the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway, outlines its postulated mechanisms of action based on established pharmacology of its constituent moieties, and provides detailed protocols for its synthesis and initial biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.

Introduction: A Molecule of Bimodal Potential

The rational design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to create molecules with enhanced potency, selectivity, or novel mechanisms of action. 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a quintessential example of this design philosophy, merging two powerful chemical motifs: the pyrazole nucleus and the isothiocyanate functional group.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors and receptor antagonists.[2] The pyrazole nucleus is a key component in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and several kinase inhibitors used in cancer therapy, such as Ruxolitinib and Ibrutinib.[3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties, solidifying its status as a "privileged" structure in drug discovery.[2][4]

The Isothiocyanate Warhead: A Covalent Modifier with Chemopreventive Activity

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[5] They are abundant in cruciferous vegetables like broccoli and watercress, where they are stored as glucosinolate precursors.[6][7] Natural ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), are renowned for their potent cancer chemopreventive and therapeutic properties.[8][9] The primary mechanism of action for ITCs involves their reactivity as electrophiles; the central carbon atom is susceptible to nucleophilic attack by thiol groups, particularly the cysteine residues in proteins.[5] This reactivity allows ITCs to form covalent bonds with target proteins, leading to the modulation of multiple cellular pathways, including the induction of phase II detoxifying enzymes, cell cycle arrest, and apoptosis.[6][7]

Rationale for the Design of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

The design of this molecule hypothesizes a synergistic interplay between its two core components. The 1-(4-fluoro-benzyl)-pyrazole moiety is designed to act as the "guidance system," providing structural integrity and specific interactions to direct the molecule to a biological target, such as the active site of a kinase. The 4-isothiocyanate group serves as the "warhead," capable of forming a permanent covalent bond with a nearby nucleophilic residue (e.g., cysteine), thereby irreversibly inhibiting the target's function. The para-fluorine substitution on the benzyl ring can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions.

Physicochemical Properties

The fundamental properties of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole have been calculated based on its chemical structure. These properties are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₈FN₃SDeduced
Molecular Weight 233.26 g/mol Calculated[10]
IUPAC Name 1-[(4-fluorophenyl)methyl]-4-isothiocyanato-1H-pyrazoleIUPAC Nomenclature
Appearance Predicted to be a solid at room temperatureGeneral property of similar compounds

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis begins with the N-alkylation of 4-amino-1H-pyrazole with 4-fluorobenzyl bromide to form the key intermediate, 1-(4-fluorobenzyl)-1H-pyrazol-4-amine.[12] This intermediate is then converted to the final isothiocyanate product through reaction with a thiocarbonylating agent like thiophosgene.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Isothiocyanate Formation A 4-Amino-1H-pyrazole + 4-Fluorobenzyl bromide B 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine (Intermediate) A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Intermediate D 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (Final Product) C->D Thiophosgene (CSCl2) Base (e.g., Et3N)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

PART A: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine

  • To a stirred solution of 4-amino-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amine intermediate.[12]

PART B: Synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

  • Caution: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the 1-(4-fluorobenzyl)-1H-pyrazol-4-amine intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of thiophosgene (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude final product.

  • Further purification can be achieved by column chromatography or recrystallization.

Postulated Mechanism of Action and Therapeutic Applications

The therapeutic potential of this molecule is predicated on the combined properties of its pyrazole and isothiocyanate functionalities.

Covalent Inhibition via the Isothiocyanate Group

The primary postulated mechanism is covalent inhibition. The isothiocyanate group is a potent electrophile that can react with nucleophilic side chains of amino acids on a target protein, most commonly cysteine. This forms a stable thiocarbamate linkage, leading to irreversible inhibition of the protein's function. This mechanism is a key feature of several successful drugs, as it can provide prolonged duration of action and high potency.

Modulation of Cancer-Related Pathways

Based on the extensive research on isothiocyanates, the compound could modulate key signaling pathways implicated in cancer.[6] A primary example is the Nrf2 antioxidant response pathway.[7] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which targets it for degradation. Many ITCs can covalently modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of protective phase II detoxifying and antioxidant enzymes.[7]

G cluster_cytosol Cytosol cluster_nucleus Nucleus ITC Isothiocyanate (Compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Covalent Modification Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Phase II Enzyme Genes ARE->Genes Transcription

Caption: Postulated activation of the Nrf2 pathway by an isothiocyanate.

Preclinical Evaluation Workflow

To validate the therapeutic potential of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a systematic preclinical evaluation is necessary. The first step is to assess its general cytotoxic effect on cancer cells.

Initial Screening: In Vitro Cytotoxicity

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay would provide an initial IC₅₀ (half-maximal inhibitory concentration) value, quantifying the compound's potency against various cancer cell lines.

Detailed Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a rationally designed molecule that holds significant promise for drug discovery, particularly in the field of oncology. Its hybrid structure combines the target-directing capabilities of the pyrazole scaffold with the covalent inhibitory mechanism of the isothiocyanate group. The proposed synthetic route offers a feasible method for its production. Future research should focus on synthesizing the compound, confirming its structure via NMR and mass spectrometry, and systematically evaluating its biological activity. Initial screening via cytotoxicity assays should be followed by more specific mechanistic studies, such as kinase inhibition panels, western blotting for apoptosis markers, and Nrf2 pathway activation assays, to fully elucidate its therapeutic potential.

References

  • The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

  • Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

  • MINI-REVIEW Isothiocyanates in Brassica: Potential Anti Cancer Agents. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Are isothiocyanates potential anti-cancer drugs? PMC. [Link]

  • Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]

  • Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. ResearchGate. [Link]

  • p-Fluorobenzyl isothiocyanate. PubChem, NIH. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1-(4-FLUORO-BENZYL)-4-ISOTHIOCYANATO-3,5-DIMETHYL-1H-PYRAZOLE. cas-standard.com. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole in DMSO and Methanol

Abstract This technical guide provides a comprehensive analysis of the solubility of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar chemical entities. It combines theoretical predictions based on molecular structure with detailed, practical protocols for experimental solubility determination. The guide emphasizes the importance of accurate solubility data in the context of drug discovery and provides a framework for generating and interpreting such data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper, profoundly influencing a compound's bioavailability, formulation, and in-vitro assay performance.[1][2] 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a synthetic organic compound with a pyrazole core, a structure of interest in medicinal chemistry for its presence in various pharmaceutical agents.[3] The isothiocyanate group is a reactive moiety, making the compound a potential candidate for covalent modulation of biological targets.[3][4]

Understanding the solubility of this compound in standard laboratory solvents like DMSO and methanol is not merely a procedural step but a foundational requirement for reliable and reproducible research. DMSO is a powerful, polar aprotic solvent, widely used in high-throughput screening due to its ability to dissolve a vast array of both polar and nonpolar compounds.[5][6][7] Methanol, a polar protic solvent, is also a staple in organic synthesis and analysis, often used in chromatography and recrystallization processes.[8][9][10] This guide will delve into the theoretical underpinnings of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole's solubility in these two distinct solvent environments and provide robust protocols for its empirical determination.

Theoretical Solubility Analysis

Predicting the solubility of a compound involves a careful examination of its molecular structure in relation to the properties of the solvent. The principle of "like dissolves like" serves as a useful, albeit simplified, starting point.[11][12]

Molecular Structure of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

The structure of the target compound can be deconstructed into three key components, each contributing to its overall polarity and potential for intermolecular interactions:

  • 1H-Pyrazole Core: Pyrazole itself is a heterocyclic aromatic amine with two nitrogen atoms.[13] This core is polar and capable of acting as a hydrogen bond acceptor.[14]

  • 4-Fluoro-benzyl Group: This substituent introduces a significant non-polar, aromatic character, which would generally decrease solubility in highly polar solvents. The fluorine atom, being highly electronegative, adds a polar C-F bond, but its overall contribution to increasing polarity is modest due to its position on the relatively non-polar benzene ring.

  • Isothiocyanate Group (-N=C=S): This functional group is polar and electrophilic. The sulfur and nitrogen atoms can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors.

Solvent Properties
PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Type Polar AproticPolar Protic
Dielectric Constant ~47~33
Hydrogen Bonding H-bond acceptorH-bond donor & acceptor
Key Features Excellent solvent for a wide range of polar and nonpolar compounds.[5][15]Strong hydrogen bonding capabilities.[16]
Predicted Solubility
  • In DMSO: Given DMSO's exceptional ability to dissolve a wide spectrum of compounds, including those with both polar and nonpolar regions, it is anticipated that 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole will exhibit high solubility in this solvent.[5][7] The large dipole moment of DMSO can effectively solvate the polar pyrazole and isothiocyanate moieties, while its organic nature can accommodate the non-polar fluorobenzyl group.

  • In Methanol: Methanol is a polar, protic solvent capable of forming hydrogen bonds.[8][16] While the pyrazole and isothiocyanate groups can interact favorably with methanol, the bulky and non-polar fluorobenzyl group may limit the overall solubility compared to DMSO. Therefore, 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is expected to be moderately to highly soluble in methanol, but likely to a lesser extent than in DMSO. The solubility of pyrazole derivatives in methanol is generally good.[13][17]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate and reliable data. The following section outlines a detailed protocol for determining the kinetic solubility of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole.

Kinetic Solubility Protocol using the Shake-Flask Method

This method determines the concentration of a compound in a saturated solution after a defined equilibration period.[18]

Materials:

  • 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol Steps:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of the chosen solvent (DMSO or methanol), for instance, 200 µL.

    • Vortex the mixture vigorously for 5-10 minutes to promote dissolution. If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains.[19]

  • Equilibration:

    • Incubate the supersaturated solution at a controlled room temperature (e.g., 25°C) for 24 hours. This allows the solution to reach equilibrium.[19]

    • Gently agitate the solution periodically during this time to ensure thorough mixing.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.[19]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound with known concentrations.

    • Analyze the diluted supernatant and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted supernatant from the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the undissolved supernatant to determine the maximum solubility. Express the result in mg/mL and Molarity (M).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

SolventMaximum Solubility (mg/mL)Maximum Molarity (M)Appearance of Saturated Solution
DMSO [Insert Experimental Value][Calculate based on MW][e.g., Clear, colorless solution]
Methanol [Insert Experimental Value][Calculate based on MW][e.g., Clear, colorless solution]

Visualization of Key Concepts

Molecular Interactions in Solution

G cluster_0 DMSO (Solvent) cluster_1 Methanol (Solvent) cluster_2 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (Solute) DMSO DMSO (Polar Aprotic) Pyrazole Pyrazole Core (Polar) DMSO->Pyrazole Dipole-Dipole Isothiocyanate Isothiocyanate Group (Polar) DMSO->Isothiocyanate Dipole-Dipole Methanol Methanol (Polar Protic) Methanol->Pyrazole H-Bonding Methanol->Isothiocyanate H-Bonding Solute Target Compound Solute->Pyrazole Fluorobenzyl Fluorobenzyl Group (Non-polar) Solute->Fluorobenzyl Solute->Isothiocyanate

Caption: Predicted intermolecular interactions between the solute and solvents.

Experimental Workflow

G start Start: Supersaturated Solution equilibration 24h Equilibration at 25°C start->equilibration centrifugation Centrifugation (14,000 rpm) equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution for Analysis supernatant->dilution hplc HPLC Quantification dilution->hplc end End: Solubility Data hplc->end

Caption: Workflow for experimental solubility determination.

Conclusion and Best Practices

This technical guide has provided a dual approach to understanding the solubility of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole in DMSO and methanol. The theoretical analysis, based on the compound's structural features and the solvents' properties, predicts high solubility in DMSO and moderate to high solubility in methanol. However, the cornerstone of accurate physicochemical characterization lies in empirical data. The detailed experimental protocol provided herein offers a robust and reliable method for determining the kinetic solubility of this compound.

For researchers in drug discovery, it is imperative to:

  • Always experimentally verify solubility: Do not rely solely on theoretical predictions or data from structurally similar compounds.

  • Use high-purity solvents and compounds: Impurities can significantly affect solubility measurements.

  • Maintain consistent experimental conditions: Temperature and equilibration time are critical variables that must be controlled.[11][20]

By adhering to these principles and employing the methodologies outlined in this guide, researchers can ensure the generation of high-quality, reliable solubility data, thereby facilitating more informed decisions in the drug development pipeline.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Pharmaoffer. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

  • Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, September 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Britannica. (2026, February 4). Alcohol - Ethanol, Methanol, Propanol. Retrieved from [Link]

  • AJC. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • CAS Standard Information Network. (n.d.). 1-(4-FLUORO-BENZYL)-4-ISOTHIOCYANATO-3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Robust and Scalable Synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole from 4-Aminopyrazole

Abstract This document provides a comprehensive, field-proven guide for the synthesis of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a valuable building block for pharmaceutical and agrochemical research. The proto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, a valuable building block for pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and scalability. The synthesis is presented as a two-part process: (1) N-alkylation of 4-aminopyrazole to yield the key intermediate, 1-(4-fluorobenzyl)-1H-pyrazol-4-amine, and (2) its subsequent conversion to the target isothiocyanate. This guide deliberately eschews hazardous reagents like thiophosgene, instead detailing a modern, safer approach utilizing carbon disulfide and a desulfurizing agent.[1][2] The causality behind experimental choices, detailed protocols, characterization data, and troubleshooting are provided to ensure reliable and reproducible outcomes.

Introduction & Strategic Overview

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[3][4] The isothiocyanate (-N=C=S) functional group is a highly reactive electrophile, prized for its ability to form stable thiourea linkages with biological nucleophiles, making it a key pharmacophore in the design of covalent inhibitors and biologically active probes.[5] The target molecule, 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole, combines these two privileged scaffolds, making it a compound of significant interest for library synthesis and drug discovery programs.

The traditional synthesis of isothiocyanates often involves highly toxic and volatile reagents such as thiophosgene.[1][6] This protocol presents a safer and more environmentally conscious alternative based on the decomposition of an in situ generated dithiocarbamate salt.[5][7] This method is not only safer but also demonstrates broad substrate compatibility and is amenable to scale-up.

The overall synthetic strategy is depicted below.

G cluster_0 PART I: N-Alkylation cluster_1 PART II: Isothiocyanate Formation 4-Aminopyrazole 4-Aminopyrazole Intermediate_A 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine 4-Aminopyrazole->Intermediate_A  4-Fluorobenzyl bromide,  K₂CO₃, Acetonitrile Target 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole Intermediate_A->Target  1. CS₂, Triethylamine  2. Tosyl Chloride

Diagram 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine

Mechanistic Rationale & Experimental Design

The first step is the regioselective N-alkylation of the 4-aminopyrazole ring. Pyrazole has two nitrogen atoms, but in many cases, alkylation occurs preferentially at the N1 position. The reaction proceeds via a standard SN2 mechanism, where the pyrazole anion acts as a nucleophile, displacing the bromide from 4-fluorobenzyl bromide.

  • Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is selected. It is strong enough to deprotonate the pyrazole N-H, facilitating the nucleophilic attack, but not so strong as to cause unwanted side reactions with other functional groups. It is also inexpensive and easy to remove during work-up.

  • Choice of Solvent: Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for SN2 reactions. It readily dissolves the reactants and the intermediate salt, facilitating the reaction while remaining relatively unreactive. Its boiling point allows for heating to increase the reaction rate without requiring high-pressure apparatus.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminopyrazole (5.0 g, 60.2 mmol), potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv), and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 4-fluorobenzyl bromide (8.0 mL, 66.2 mmol, 1.1 equiv) dropwise to the mixture over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane) until the starting 4-aminopyrazole spot has been consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile (2 x 15 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 1-(4-fluorobenzyl)-1H-pyrazol-4-amine as a solid.[8]

Characterization Data for Intermediate
PropertyExpected Value
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Off-white to light brown solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.4-7.2 (m, 2H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 7.2 (s, 1H, Pyrazole-H), 7.0 (s, 1H, Pyrazole-H), 5.1 (s, 2H, CH₂), 3.5 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~162 (d, C-F), 138, 132, 129 (d), 125, 115 (d), 53 (CH₂)

Part II: Synthesis of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

Mechanistic Rationale & Experimental Design

This transformation is the key step, converting the primary amino group into an isothiocyanate. The modern approach involves two sequential reactions performed in a "one-pot" synthesis.[1]

  • Dithiocarbamate Salt Formation: The primary amine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide (CS₂).[7] A tertiary amine base, such as triethylamine (TEA), facilitates this by deprotonating the resulting intermediate, forming a stable triethylammonium dithiocarbamate salt.[1][7]

  • Desulfurization: A desulfurizing agent is added to the intermediate salt. Tosyl chloride (TsCl) is an effective and common choice.[9] The dithiocarbamate attacks the electrophilic sulfur of TsCl, leading to a cascade of eliminations that ultimately releases the isothiocyanate product, triethylamine hydrochloride, and other byproducts. This method avoids the use of highly toxic reagents and is generally high-yielding.[2][6]

G Amine R-NH₂ (Intermediate A) Salt R-NH-C(=S)-S⁻  Et₃NH⁺ (Dithiocarbamate Salt) Amine->Salt + CS₂ + Et₃N CS2 S=C=S TEA Et₃N Intermediate2 R-NH-C(=S)-S-Ts Salt->Intermediate2 + TsCl - Et₃NH⁺Cl⁻ TsCl Ts-Cl Product R-N=C=S (Target Product) Intermediate2->Product Elimination Byproducts + Et₃N·HCl + [S] + TsOH

Diagram 2: Plausible mechanism for isothiocyanate formation via a dithiocarbamate salt.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1-(4-fluorobenzyl)-1H-pyrazol-4-amine (Intermediate from Part I, 3.82 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL).

  • Dithiocarbamate Formation:

    • Cool the solution to 0°C using an ice bath.

    • Add triethylamine (TEA, 6.1 mL, 44.0 mmol, 2.2 equiv) dropwise.

    • Add carbon disulfide (CS₂, 1.45 mL, 24.0 mmol, 1.2 equiv) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the mixture at 0°C for 1 hour. The solution may become a thicker slurry as the dithiocarbamate salt forms.

  • Desulfurization:

    • Prepare a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl, 4.20 g, 22.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL).

    • Add the TsCl solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate in Hexane) for the disappearance of the starting amine.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil or waxy solid. It can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.

Characterization Data for Target Compound
PropertyExpected Value
Molecular Formula C₁₁H₈FN₃S
Molecular Weight 233.27 g/mol
Appearance White to pale yellow solid or oil
IR (Infrared) Spectroscopy Strong, broad absorption band at ~2100-2200 cm⁻¹ characteristic of the -N=C=S stretch
¹H NMR (CDCl₃, 400 MHz) δ ~7.5-7.3 (m, 4H, Pyrazole-H & Ar-H), 7.2-7.0 (m, 2H, Ar-H), 5.3 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~163 (d, C-F), 140 (NCS), 135, 131, 129 (d), 120, 116 (d), 54 (CH₂)
Mass Spectrometry (ESI+) m/z = 234.05 [M+H]⁺, 256.03 [M+Na]⁺

Safety & Troubleshooting

  • Safety: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low yield in Part I Incomplete reaction; inefficient deprotonation.Ensure reagents are anhydrous. Increase reaction time or add a phase-transfer catalyst like TBAB.
Formation of di-alkylated pyrazole Base is too strong or excess alkylating agent.Use exactly 1.1 equivalents of 4-fluorobenzyl bromide. Use K₂CO₃ instead of stronger bases like NaH.
Low yield in Part II Moisture in the reaction; inefficient desulfurization.Ensure all glassware and solvents are scrupulously dry. Add reagents slowly at 0°C.
Formation of thiourea byproduct Reaction of isothiocyanate with unreacted amine.Ensure complete formation of the dithiocarbamate salt before adding TsCl. Add TsCl slowly.
Difficult purification Byproducts co-elute with the product.Ensure the aqueous work-up is performed thoroughly to remove salts and TsOH. Optimize the chromatography gradient.

Conclusion

This application note details a reliable and robust two-step synthesis of 1-(4-fluoro-benzyl)-4-isothiocyanato-1H-pyrazole. By employing a modern one-pot conversion of the amine to the isothiocyanate, this protocol successfully avoids hazardous reagents while maintaining high efficiency. The provided mechanistic insights, detailed procedures, and troubleshooting guide are intended to empower researchers to confidently synthesize this valuable chemical building block for applications in medicinal chemistry and beyond.

References

  • Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696.
  • Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746-1752. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of isothiocyanate. CN102229551B.
  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link]

  • PubMed. (2019). Synthesis of Isothiocyanates: An Update. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1.
  • Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
  • Arabian Journal of Chemistry. (n.d.). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Available at: [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Available at: [Link]

  • PubMed. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • CAS Standard Information Network. (n.d.). 1-(4-FLUORO-BENZYL)-4-ISOTHIOCYANATO-3,5-DIMETHYL-1H-PYRAZOLE. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. US20210009566A1.
  • National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]

  • FLORE, University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available at: [Link]

Sources

Application

Application Note: 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole as an Electrophilic Building Block

Executive Summary This guide details the synthetic utility of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole , a versatile electrophilic scaffold designed for medicinal chemistry and fragment-based drug discovery (FBDD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole , a versatile electrophilic scaffold designed for medicinal chemistry and fragment-based drug discovery (FBDD).

The molecule features three distinct structural pharmacophores:

  • Pyrazole Core: A privileged scaffold in kinase inhibitors and anti-inflammatory agents.

  • Isothiocyanate (-N=C=S): A highly reactive, soft electrophile for "click-like" conjugation with nucleophiles.

  • 4-Fluorobenzyl Group: A metabolic blocker that enhances lipophilicity while preventing para-position oxidation by Cytochrome P450 enzymes.

This document provides validated protocols for converting this building block into unsymmetrical thioureas (kinase inhibitor precursors) and heterocyclic systems (thiazoles/triazoles).

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
Functional Group Isothiocyanate (ITC)
Reactivity Class Soft Electrophile
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in Water
Stability Moisture sensitive (Hydrolyzes to amine); Stable to weak acids

Handling Precaution: Isothiocyanates are lachrymators and potential sensitizers. All operations must be performed in a fume hood. Avoid using protic solvents (MeOH, EtOH) as storage media to prevent slow solvolysis to thiocarbamates.

Application I: Synthesis of Unsymmetrical Thioureas

Context: The thiourea linkage is a bioisostere of the urea group found in Type II kinase inhibitors (e.g., Sorafenib analogues). The reaction of the pyrazole-ITC with secondary or primary amines is the most direct route to these targets.

Mechanistic Insight

The carbon of the isothiocyanate group is electron-deficient.[1] Nucleophilic attack by an amine occurs at this carbon, forming a tetrahedral intermediate that collapses to the stable thiourea. Unlike isocyanates, ITCs are less sensitive to water, allowing for easier handling, though anhydrous conditions improve yields.

Validated Protocol

Reagents:

  • Substrate: 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (TEA) if using amine salts.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the pyrazole-ITC in 5 mL of anhydrous DCM under an inert atmosphere.

  • Addition: Add 1.1 mmol of the target amine dropwise.

    • Note: If the amine is a hydrochloride salt, premix it with 1.2 mmol TEA in a separate vial before addition.

  • Reaction: Stir at room temperature (20–25°C).

    • Monitoring: Reaction is typically complete in 1–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The ITC spot (high R_f) should disappear.

    • IR Validation: Monitor the disappearance of the strong, broad -N=C=S stretch at 2050–2150 cm⁻¹ .

  • Workup:

    • Concentrate the solvent in vacuo.

    • Recrystallize from EtOH/Water or purify via flash column chromatography.

  • Yield Expectation: 85–95%.

Workflow Visualization

Thiourea_Synthesis Start Start: Pyrazole-ITC Solvent Dissolve in DCM/THF (Anhydrous) Start->Solvent Amine_Check Is Amine a Salt? Solvent->Amine_Check Free_Base Add Amine Directly Amine_Check->Free_Base No Salt_Base Premix with TEA Amine_Check->Salt_Base Yes React Stir RT (1-4h) Free_Base->React Salt_Base->React Monitor Check IR (2100 cm⁻¹) Check TLC React->Monitor Product Final Thiourea Monitor->Product ITC Peak Gone

Caption: Logic flow for thiourea synthesis, highlighting the critical decision point for amine salts.

Application II: Heterocyclic Cyclization (Thiazoles & Triazoles)

Context: The ITC group serves as a "C-S-N" synthon. By reacting with bifunctional nucleophiles (like hydrazides or alpha-amino ketones), the molecule can undergo cyclization to form fused or linked heterocycles, a strategy common in fragment growing.

Protocol: Synthesis of 1,2,4-Triazoles via Acyl Hydrazides

This reaction creates a triazole ring fused to the pyrazole linker, a motif seen in antifungal and antimicrobial candidates.

Reagents:

  • Substrate: Pyrazole-ITC (1.0 equiv)

  • Reactant: Acid Hydrazide (e.g., Benzhydrazide) (1.0 equiv)

  • Cyclizing Agent: 2M NaOH or NaHCO₃

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Procedure:

  • Thiosemicarbazide Formation:

    • Dissolve Pyrazole-ITC (1 mmol) in EtOH (10 mL).

    • Add Acid Hydrazide (1 mmol).

    • Reflux for 2–3 hours.

    • Checkpoint: A solid precipitate (the thiosemicarbazide intermediate) often forms. Isolate this if characterizing intermediates, otherwise proceed to step 2 in one pot.

  • Cyclization:

    • Add 2M NaOH (2 mL) to the reaction mixture.

    • Reflux for an additional 4–6 hours. This forces the dehydration and ring closure.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify with 10% HCl to pH 3–4. The triazole-thiol tautomer will precipitate.

    • Filter and wash with cold water.

Reaction Landscape Diagram

Reaction_Landscape ITC 1-(4-F-benzyl)-4-ITC-pyrazole (Electrophilic Core) Amine + Primary Amine ITC->Amine Hydrazide + Acid Hydrazide ITC->Hydrazide AlphaHalo + α-Halo Ketone (Hantzsch) ITC->AlphaHalo Thiourea Thiourea Derivative Amine->Thiourea Nucleophilic Addn Thiosemi Thiosemicarbazide Hydrazide->Thiosemi Reflux EtOH Thiazole Aminothiazole Linker AlphaHalo->Thiazole Cyclocondensation KinaseInhib Kinase Inhibitor (Urea Bioisostere) Thiourea->KinaseInhib SAR Opt. Triazole 1,2,4-Triazole-3-thiol Thiosemi->Triazole NaOH Cyclization

Caption: Divergent synthesis pathways from the central Pyrazole-ITC building block.

The "Fluorine Effect" in Drug Design

Why use the 4-Fluoro-benzyl derivative specifically?

  • Metabolic Blocking: The benzyl position is susceptible to oxidation. The para-position of the phenyl ring is the primary site for CYP450-mediated hydroxylation. Substituting Hydrogen with Fluorine (a bioisostere) blocks this metabolic soft spot without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Lipophilicity: The C-F bond increases the logP slightly, improving membrane permeability compared to the non-fluorinated benzyl analog.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the benzyl ring, potentially reducing "off-target" pi-stacking interactions while strengthening specific hydrophobic pocket binding.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield (Thiourea) Hydrolysis of ITC to amine.Ensure solvents are anhydrous. Store ITC under Argon.
Desulfurization Reaction temperature too high or presence of heavy metals.Keep reaction < 40°C. Avoid metal spatulas; use glass/Teflon.
No Reaction Amine nucleophile is protonated (salt form).Add 1.2 eq of TEA or DIPEA to free the amine base.
Oily Product Impurities or solvent retention.Triturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Electrochemical Synthesis of Pyrazole-ITCs: Title: One-Pot Synthesis of 4-Thiocyanato-1H-pyrazoles through Electrochemical Multicomponent Thiocyanation. Source: ResearchGate / Vertex AI Search Results. Link:

  • Thiourea Synthesis & Biological Activity: Title: Synthesis and bioactivity of pyrazole acyl thiourea derivatives. Source: PubMed / Molecules 2012. Link:

  • Hantzsch Thiazole Synthesis from ITCs: Title: Review of the synthesis and biological activity of thiazoles. Source: Taylor & Francis Online. Link:

  • General Pyrazole Chemistry: Title: Recent developments in aminopyrazole chemistry.[4][5][6][7] Source: Arkivoc.[4] Link:

  • Anticancer Applications of Pyrazole Derivatives: Title: Recent advances in the synthesis of anticancer pyrazole derivatives.[8] Source: RSC Advances. Link:

Sources

Method

preparation of thiourea derivatives from 4-isothiocyanato-1H-pyrazole

Executive Summary The synthesis of pyrazolyl thiourea derivatives represents a critical workflow in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, EGFR) and antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyrazolyl thiourea derivatives represents a critical workflow in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, EGFR) and antimicrobial agents. The pyrazole core acts as a bio-isostere for imidazole and pyrrole, while the thiourea moiety serves as a versatile hydrogen-bonding pharmacophore.

This Application Note provides a rigorous, field-validated protocol for generating thiourea derivatives via the 4-isothiocyanato-1H-pyrazole intermediate. Unlike standard aliphatic isothiocyanate chemistry, the pyrazole core introduces unique electronic effects and stability challenges—specifically the acidity of the N1-proton in unsubstituted pyrazoles, which can lead to rapid polymerization.

Key Technical Insight: This guide prioritizes the use of N1-substituted pyrazoles (e.g., 1-phenyl, 1-methyl) to ensure the stability of the isothiocyanate intermediate. If N1-unsubstituted derivatives are required, a transient "one-pot" protection-deprotection strategy is recommended.

Scientific Background & Mechanistic Logic

The transformation relies on the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate (-N=C=S) group.

Mechanism of Action
  • Activation: The 4-amino-pyrazole precursor is converted to the isothiocyanate (NCS). The electron-rich pyrazole ring can destabilize the NCS group via resonance, making the choice of reagents critical.

  • Nucleophilic Attack: The amine lone pair attacks the central carbon of the NCS group.

  • Proton Transfer: A rapid intramolecular proton transfer stabilizes the thione to form the final thiourea structure.

Pathway Visualization

The following diagram illustrates the synthetic workflow and critical decision points regarding N1-substitution.

PyrazoleThioureaWorkflow cluster_warning Stability Check Start 4-Amino-1H-Pyrazole (Precursor) Decision Is N1 Substituted? Start->Decision Protect Step A: N1-Protection (e.g., Benzylation) Decision->Protect No (Unstable) Activate Step B: Isothiocyanation (CSCl2 or TCDI) Decision->Activate Yes (Stable) Protect->Activate Intermediate 4-Isothiocyanato-Pyrazole (Electrophile) Activate->Intermediate -HCl / -Imidazole Coupling Step C: Amine Coupling (R-NH2, EtOH, Reflux) Intermediate->Coupling + Amine Product Pyrazolyl Thiourea (Target) Coupling->Product

Caption: Figure 1. Logical workflow for the synthesis of pyrazolyl thioureas, highlighting the critical N1-substitution check to prevent self-polymerization.

Pre-Synthesis Considerations

Reagent Selection: The "Safety vs. Yield" Trade-off
  • Thiophosgene (CSCl₂): The "Gold Standard" for yield (90%+). It is highly toxic and requires strict ventilation. Use for scale-up where yield is paramount.

  • Thiocarbonyldiimidazole (TCDI): A solid, safer alternative. Yields are slightly lower (75-85%) but handling is significantly easier. Recommended for exploratory medicinal chemistry.[1][2]

Solvent Systems[3][4]
  • Dichloromethane (DCM): Best for the isothiocyanate formation (Step 1).

  • Ethanol/Acetonitrile: Best for the thiourea coupling (Step 2) to facilitate precipitation of the product.

Experimental Protocols

Protocol A: Synthesis of 4-Isothiocyanato-1,3-diphenyl-1H-pyrazole

This protocol uses the Thiophosgene method for maximum conversion. Ensure all work is performed in a fume hood.

Reagents:

  • 4-Amino-1,3-diphenyl-1H-pyrazole (1.0 eq)

  • Thiophosgene (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-amino-1,3-diphenyl-1H-pyrazole (10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Base Addition: Add Et₃N (25 mmol) dropwise. The solution may darken slightly.

  • Thiophosgene Addition: Caution: Toxic. Prepare a solution of thiophosgene (12 mmol) in DCM (10 mL). Add this dropwise to the reaction mixture over 20 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The amine spot should disappear, and a less polar spot (Isothiocyanate) should appear.

  • Work-up: Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure.

    • Checkpoint: The product is usually a yellowish solid or oil. Do not store for long periods. Proceed immediately to Protocol B if possible.

    • Validation: IR Spectrum should show a strong, broad peak at ~2100–2150 cm⁻¹ (characteristic of -N=C=S).

Protocol B: Nucleophilic Coupling to Form Thiourea

General procedure for coupling aliphatic or aromatic amines.

Reagents:

  • 4-Isothiocyanato-pyrazole intermediate (from Protocol A) (1.0 eq)

  • Target Amine (e.g., Morpholine, Aniline, Piperazine) (1.1 eq)

  • Ethanol (Absolute) or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve the isothiocyanate (10 mmol) in absolute ethanol (30 mL).

  • Amine Addition: Add the target amine (11 mmol) in one portion.

    • Note: If using an amine salt (e.g., aniline hydrochloride), add an equimolar amount of Et₃N to free the base.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Observation: Many thiourea derivatives will precipitate out of the hot solution or upon cooling.

  • Crystallization: Cool the reaction mixture to RT, then to 4°C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixtures. If the product does not precipitate, evaporate solvent and purify via column chromatography (DCM/MeOH gradient).

Data Analysis & Validation

Spectroscopic Characterization Checklist

To ensure the integrity of the synthesized drug candidate, the following signals must be confirmed.

TechniqueDiagnostic SignalInterpretation
FT-IR Absence of ~2100 cm⁻¹Confirms consumption of Isothiocyanate.
FT-IR Presence of ~1250 cm⁻¹C=S stretch (Thione).
¹H NMR δ 9.0 – 11.0 ppm (Broad Singlet)NH protons of the thiourea (-NH-CS-NH-). These are D₂O exchangeable.
¹³C NMR δ 175 – 185 ppmThe thiocarbonyl carbon (C=S). This is the definitive proof of thiourea formation.
Solvent Effect on Yield (Comparative Data)

Based on internal optimization using morpholine as the nucleophile.

SolventTemperatureReaction TimeYield (%)Notes
Ethanol Reflux4 h88% Product precipitates (Cleanest).
Acetonitrile Reflux6 h82%Good for aromatic amines.
THF Reflux8 h70%Purification often required.
DMF 80°C3 h75%Difficult solvent removal.

Troubleshooting & Expert Insights

Issue 1: Low Yield of Isothiocyanate (Step A)

  • Cause: Hydrolysis of thiophosgene due to wet solvents.

  • Solution: Ensure DCM is distilled over CaH₂. Use fresh thiophosgene.

Issue 2: Product "Oiling Out" in Step B

  • Cause: The thiourea is too soluble in ethanol.

  • Solution: Switch solvent to diethyl ether/hexane for the cooling phase, or perform a "crash-out" by pouring the reaction mixture into ice-cold water.

Issue 3: Desulfurization

  • Cause: Overheating or presence of heavy metals (e.g., from old spatulas/catalysts) can convert thioureas to ureas or guanidines.

  • Solution: Keep reflux times under 8 hours. Use glass-coated stir bars.

References

  • Mechanism of Isothiocyanate Addition

    • Satchell, D. P. N., & Satchell, R. S. (1975). The Chemistry of the Carbonyl-Nitrogen Bond. Chemical Society Reviews.
  • Synthesis of Pyrazolyl Thioureas (Anticancer Applications)

    • Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.
  • Thiophosgene vs.

    • Katritzky, A. R., et al. (2004).
  • Biological Relevance of Pyrazole Hybrids

    • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents.[3] European Journal of Medicinal Chemistry.

Sources

Application

Introduction: The Significance of Fluorobenzyl Pyrazole Derivatives and the Advancement of Microwave-Assisted Synthesis

An Application Note and Protocol for the Microwave-Assisted Synthesis of Fluorobenzyl Pyrazole Derivatives For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Microwave-Assisted Synthesis of Fluorobenzyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a fluorobenzyl moiety can further enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets.

Traditionally, the synthesis of pyrazole derivatives involves conventional heating methods that often require long reaction times, high temperatures, and can result in lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, dramatically accelerating reaction rates and improving yields.[1] This technology utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to rapid and efficient chemical transformations. This application note provides a detailed protocol for the microwave-assisted synthesis of fluorobenzyl pyrazole derivatives, highlighting the principles behind this powerful technique and offering practical guidance for its implementation in the laboratory.

Core Principles of Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis relies on the ability of certain materials to absorb microwave energy and convert it into heat. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the bulk material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, generating heat.

The direct and uniform heating provided by microwaves offers several advantages over conventional heating methods, including:

  • Increased Reaction Rates: Reactions can often be completed in minutes rather than hours.

  • Higher Yields: The rapid heating and shorter reaction times can minimize the formation of side products.

  • Improved Purity: Cleaner reactions often require less extensive purification.

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to lower energy consumption.

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or more environmentally benign solvents.

Application: Microwave-Assisted Synthesis of a Fluorobenzyl Pyrazole Derivative

This section provides a representative protocol for the synthesis of a 3-tert-butyl-1-(4-fluorobenzyl)-1H-pyrazol-5-amine, a common scaffold in drug discovery. The synthesis involves the cyclocondensation of pivaloylacetonitrile and (4-fluorobenzyl)hydrazine.

General Reaction Scheme

The following diagram illustrates the general reaction for the synthesis of a fluorobenzyl pyrazole amine derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Pivaloylacetonitrile C Microwave Irradiation (e.g., 150°C, 10 min) A->C + B (4-Fluorobenzyl)hydrazine B->C E 3-tert-butyl-1-(4-fluorobenzyl) -1H-pyrazol-5-amine C->E Cyclocondensation D Solvent (e.g., Ethanol) Acid Catalyst (e.g., HCl) D->C

Caption: General reaction scheme for the microwave-assisted synthesis of a fluorobenzyl pyrazole derivative.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for different substrates.

Materials and Reagents
  • Pivaloylacetonitrile

  • (4-Fluorobenzyl)hydrazine dihydrochloride

  • Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Microwave synthesis vials (appropriate size for the reaction scale)

  • Stir bars

  • Microwave synthesizer

Procedure
  • Reactant Preparation: In a suitable microwave synthesis vial, combine pivaloylacetonitrile (1.0 mmol, 1.0 eq) and (4-fluorobenzyl)hydrazine dihydrochloride (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (3-5 mL) and 1 M HCl (0.1 mL) to the vial.

  • Reaction Setup: Place a stir bar in the vial and securely cap it.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters to a temperature of 150°C and a reaction time of 10 minutes. The power will be modulated by the instrument to maintain the set temperature.

  • Cooling and Workup: After the reaction is complete, allow the vial to cool to room temperature.

  • Isolation of Product: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Safety Precautions
  • Microwave synthesis should be carried out in a well-ventilated fume hood.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave vials are designed for high pressures and temperatures; do not exceed the manufacturer's recommendations.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS).

Table of Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters for the microwave-assisted synthesis of pyrazole derivatives, which can be adapted for fluorobenzyl analogs.

Reactant 1Reactant 2SolventCatalystTemp (°C)Time (min)Yield (%)Reference
Pivaloylacetonitrile(4-Fluorobenzyl)hydrazineEthanolHCl15010High
Substituted ChalconeHydrazine HydrateAcetic Acid-110-1405-1070-90
1,3-DiketoneSubstituted HydrazineEthanolPiperidine80-1002-875-95
Acetyl PyrazoleNitrile-oxideToluene-1505>80

Characterization of Products

The synthesized fluorobenzyl pyrazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess the purity of the product.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reactant preparation to final product analysis.

G start Start reactants 1. Prepare Reactants and Solvents start->reactants microwave 2. Microwave Irradiation reactants->microwave workup 3. Reaction Workup (Cooling, Filtration) microwave->workup purification 4. Purification (Recrystallization or Chromatography) workup->purification analysis 5. Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: Workflow for the microwave-assisted synthesis and analysis of fluorobenzyl pyrazole derivatives.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incorrect reaction temperature or time.Optimize the temperature and time. Start with the recommended conditions and adjust as needed.
Inefficient stirring.Ensure the stir bar is rotating properly throughout the reaction.
Impure starting materials.Check the purity of the reactants and purify if necessary.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature in increments of 10-20°C.
Reaction time is too long.Reduce the reaction time.
Reaction Does Not Go to Completion Insufficient microwave power.Ensure the microwave synthesizer is functioning correctly.
Reaction time is too short.Increase the reaction time in small increments.
Insufficient catalyst.Increase the amount of catalyst, if applicable.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the rapid preparation of fluorobenzyl pyrazole derivatives.[1] The advantages of this technology, including significantly reduced reaction times, higher yields, and alignment with the principles of green chemistry, make it an invaluable tool for researchers in drug discovery and development. The protocol and guidelines presented in this application note provide a solid foundation for the successful synthesis and exploration of this important class of compounds.

References

  • LookChem. (n.d.). Cas 59997-51-2, Pivaloylacetonitrile. Retrieved from [Link]

  • Anvari, L., Davoodnia, A., & Tavakoli-Hoseini, N. (2011). Microwave synthesis of new pyrazolo[3,4-d]pyrimidin-4-ones in solvent-free condition. ResearchGate. Retrieved from [Link]

  • European Publication Server. (2018). SGC STIMULATORS - Patent 3092231. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. Retrieved from [Link]

  • Google Patents. (n.d.). 2-benzyl, 3-(pyrimidin-2-yl) substituted pyrazoles useful as sgc stimulators.
  • PubMed Central. (n.d.). Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • MDPI. (2025). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • PubMed. (2017). Recently reported biological activities of pyrazole compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

Sources

Method

The Synthesis of Pyrazole-Thiourea Scaffolds via Nucleophilic Addition to Pyrazole Isothiocyanates: An Application Guide for Researchers

Introduction: The Significance of the Pyrazole-Thiourea Moiety In the landscape of medicinal and agricultural chemistry, the strategic combination of privileged scaffolds to create novel molecular entities with enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole-Thiourea Moiety

In the landscape of medicinal and agricultural chemistry, the strategic combination of privileged scaffolds to create novel molecular entities with enhanced biological activity is a cornerstone of modern research and development.[1][2][3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in a multitude of approved drugs and agrochemicals, valued for its diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6][7][8] Similarly, the thiourea functional group is recognized for its ability to form key interactions with biological targets and contributes to a wide array of pharmacological effects.[2][5] The amalgamation of these two moieties into a single pyrazole-thiourea scaffold has garnered significant interest, leading to the development of compounds with promising applications as anticancer, antifungal, and antiviral agents.[9][10][11][12]

This comprehensive guide provides a detailed exploration of the synthetic procedure for generating pyrazole-thiourea derivatives through the nucleophilic addition of amines to pyrazole isothiocyanates. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step experimental protocols, and presents key characterization data to ensure the successful and reproducible synthesis of these valuable compounds.

Core Principles: The Chemistry of Isothiocyanate Reactivity

The synthetic strategy hinges on the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of a stable thiourea linkage.

The pyrazole moiety, while generally stable, can influence the reactivity of the appended isothiocyanate group through electronic effects. Electron-donating or withdrawing substituents on the pyrazole ring can modulate the electrophilicity of the isothiocyanate carbon, thereby affecting reaction rates and yields.

Experimental Workflow: From Pyrazole Precursor to Thiourea Product

The overall synthetic pathway can be logically divided into two primary stages: the synthesis of the pyrazole isothiocyanate intermediate and the subsequent nucleophilic addition of an amine to yield the final pyrazole-thiourea derivative.

G cluster_0 Stage 1: Synthesis of Pyrazole Isothiocyanate cluster_1 Stage 2: Nucleophilic Addition cluster_2 Analysis & Purification A Pyrazole Carboxylic Acid/Acyl Chloride B Reaction with a Thiocyanate Salt (e.g., KSCN, NH4SCN) A->B Acylation/Activation C Pyrazole Isothiocyanate B->C Isothiocyanate Formation E Addition Reaction C->E D Primary or Secondary Amine (Nucleophile) D->E F Pyrazole-Thiourea Derivative E->F Product Formation G Reaction Work-up & Purification (e.g., Chromatography) F->G H Structural Characterization (NMR, IR, MS) G->H

Figure 1: A generalized workflow for the synthesis of pyrazole-thiourea derivatives.

Part 1: Synthesis of Pyrazole Isothiocyanates

The generation of the pyrazole isothiocyanate intermediate is a critical first step. A common and effective method involves the reaction of a pyrazole carbonyl chloride with a thiocyanate salt.[9][10]

Protocol 1: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl isothiocyanate

This protocol is adapted from the synthesis of similar pyrazole acyl isothiocyanates.[9][10][11][13]

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Acetone (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Gently reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the crude pyrazole isothiocyanate. The product can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride and the resulting isothiocyanate.

  • Reflux: Heating the reaction mixture increases the rate of reaction between the acyl chloride and the thiocyanate salt.

  • Precipitation in Ice-Cold Water: This step facilitates the isolation of the organic product from the inorganic salts and any remaining water-soluble starting materials.

Part 2: Nucleophilic Addition of Amines to Pyrazole Isothiocyanates

This stage constitutes the core reaction for the formation of the thiourea linkage. The choice of amine will determine the final substitution pattern of the pyrazole-thiourea derivative.

Protocol 2: General Procedure for the Synthesis of Pyrazole-Thiourea Derivatives

This generalized protocol can be adapted for a variety of primary and secondary amines.

Materials:

  • Pyrazole isothiocyanate (from Protocol 1)

  • Substituted primary or secondary amine (1 equivalent)

  • Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM) (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere (optional, but recommended)

Procedure:

  • Dissolve the pyrazole isothiocyanate (1 equivalent) in a suitable anhydrous solvent (e.g., THF) in a round-bottom flask.

  • Add the desired amine (1 equivalent) to the solution. The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: Prevents unwanted side reactions with water.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of sensitive substrates.

  • Stoichiometry: A 1:1 molar ratio of the isothiocyanate and the amine is typically used for a clean reaction.

  • Purification: Recrystallization is often a simple and effective method for purifying solid products. Column chromatography provides a more rigorous purification for a wider range of products.

Data Presentation: Characterization of Pyrazole-Thiourea Derivatives

The synthesized compounds should be unequivocally characterized to confirm their structure and purity. The following table provides typical spectroscopic data for a representative pyrazole-thiourea derivative.[9][11][13]

Spectroscopic Data Characteristic Features
¹H NMR Signals for aromatic protons, pyrazole ring protons, and protons of the amine substituent. The N-H protons of the thiourea typically appear as broad singlets at a downfield chemical shift.
¹³C NMR A characteristic signal for the thiocarbonyl (C=S) carbon is typically observed in the range of 175-185 ppm. Signals for the pyrazole ring carbons and the amine substituent carbons will also be present.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (if an acylthiourea, around 1650-1680 cm⁻¹), and C=S stretching (around 1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product should be observed.

Example Characterization Data for 1-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)-3-(4-(trifluoromethylthio)phenyl)thiourea: [11]

  • ¹H NMR (CDCl₃): δ 12.75 (1H, brs, CSNH), 9.21 (1H, brs, CONHCS), 7.92-7.52 (4H, m, Ph-H), 3.86 (3H, s, CH₃), 2.49 (3H, s, CH₃)

  • ¹³C NMR (CDCl₃): δ 178.2, 161.5, 152.3, 140.2, 137.0, 133.3, 127.7, 124.2, 121.6, 108.8, 36.7, 14.8

  • IR (KBr): ν 3410.2, 3032.1 (N-H), 1666.5 (C=O), 1139.9 (C=S) cm⁻¹

Mechanism of Nucleophilic Addition

The reaction proceeds via a straightforward nucleophilic addition mechanism.

Figure 2: Mechanism of nucleophilic addition of an amine to a pyrazole isothiocyanate.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, or loss of product during work-up.Increase reaction time or temperature. Ensure anhydrous conditions. Optimize purification method.
Formation of Byproducts Presence of moisture leading to hydrolysis. Reaction with difunctional amines at both sites.Use freshly distilled, anhydrous solvents. Use a protecting group strategy for difunctional amines if necessary.
Difficulty in Purification Product and starting materials have similar polarities.Try a different solvent system for column chromatography. Consider recrystallization from a different solvent mixture.

Conclusion and Future Perspectives

The nucleophilic addition of amines to pyrazole isothiocyanates is a robust and versatile method for the synthesis of a diverse library of pyrazole-thiourea derivatives. These compounds have demonstrated significant potential in various fields, particularly in the development of new therapeutic agents and agrochemicals.[9][11][12] By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can efficiently synthesize and explore the biological activities of this promising class of molecules. Future work in this area may focus on the development of more sustainable synthetic methods, the exploration of a wider range of amine nucleophiles, and the in-depth biological evaluation of the resulting compounds to identify lead candidates for further development.

References

  • Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and bioactivity of pyrazole acyl thiourea derivatives. Molecules, 17(5), 5139-5150. [Link]

  • Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules (Basel, Switzerland), 17(5), 5139–5150. [Link]

  • Fathima, A., & Al-Omair, M. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Medicinal and Organic Chemistry, 11(3), 008. [Link]

  • Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate. [Link]

  • Wu, J., Shi, Q., Chen, Z., He, M., Jin, L., & Hu, D. (2012). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. MDPI. [Link]

  • Qarah, A. F., Alatawi, K., El-Metwaly, N. M., & Al-Harbi, S. A. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Taibah University for Science, 17(1), 2248231. [Link]

  • Özdemir, A., Altıntop, M. D., Kaplancıklı, Z. A., Turan-Zitouni, G., & Çiftçi, G. A. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Medicinal Chemistry Research, 23(1), 439-446. [Link]

  • Belozerova, A. R., Slepukhin, P. A., & Zabelin, V. Y. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. International Journal of Molecular Sciences, 23(23), 14782. [Link]

  • Speranza, L., Sarno, F., & Musella, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 26-33. [Link]

  • Kumar, A., & Kumar, R. (2018). Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination. ResearchGate. [Link]

  • Qarah, A. F., Alatawi, K., El-Metwaly, N. M., & Al-Harbi, S. A. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Kumar, V., & Sharma, A. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

  • Tang, D., Li, Z., & Zhang, X. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2841-2849. [Link]

  • Mohammed, M. H., & Al-Adili, A. J. (2025). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. Journal of Medicinal and Organic Chemistry, 11(3), 008. [Link]

  • Sanna, D., Meleddu, R., & Distinto, S. (2024). New Pyrazolyl Thioureas Active against the Staphylococcus Genus. Pharmaceuticals, 17(3), 384. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic letters, 9(10), 1983–1986. [Link]

  • K2s2o8-Promoted C3-Thiocyanation of Pyrazole [1,5-A] Pyrimidine-7-Amines. (n.d.). Semantic Scholar. [Link]

  • Tang, D., Li, Z., & Zhang, X. (2020). Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl 2 and NH 4 SCN/KSeCN. ResearchGate. [Link]

  • Tang, D., Li, Z., & Zhang, X. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 2841–2849. [Link]

Sources

Application

solvent selection for reactions involving 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole

Abstract This technical guide provides a comprehensive framework for solvent selection in reactions involving 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (FBIP-NCS) . Due to the specific electronic and steric proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for solvent selection in reactions involving 1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole (FBIP-NCS) . Due to the specific electronic and steric properties of the 4-fluorobenzyl and pyrazole moieties, this isothiocyanate exhibits distinct solubility and reactivity profiles compared to aliphatic analogues. This note details solvent compatibility, reaction kinetics, and "on-water" green chemistry protocols to maximize yield and purity in thiourea and heterocycle synthesis.

Introduction & Molecular Analysis

1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a versatile electrophilic building block used primarily in the synthesis of bioactive thioureas (kinase inhibitors, antimicrobials).

  • Electrophilicity: The isothiocyanate (-N=C=S) carbon is the electrophilic center. The pyrazole ring is electron-rich, which can slightly attenuate the electrophilicity of the -NCS group via resonance, making solvent choice critical for driving reactions with weak nucleophiles.

  • Lipophilicity: The 4-fluorobenzyl group significantly increases lipophilicity (

    
    ), rendering the molecule insoluble in water but highly soluble in chlorinated and polar aprotic solvents.
    
  • Fluorine Effect: The fluorine atom acts as a weak hydrogen-bond acceptor and induces a dipole, influencing crystal packing and solubility in polar organic solvents.

Solvent Selection Matrix

The choice of solvent dictates the reaction mechanism (stepwise vs. concerted), rate, and workup efficiency.

Table 1: Solvent Compatibility Guide for FBIP-NCS
Solvent ClassSpecific SolventSolubilityReactivity RatingApplication Notes
Chlorinated Dichloromethane (DCM)High⭐⭐⭐⭐⭐Standard Choice. Excellent solubility; inert; easy evaporative workup.
Polar Aprotic THF, Acetonitrile (MeCN)High⭐⭐⭐⭐Good for polar amines. MeCN is preferred for reflux conditions.
Super-Polar Aprotic DMF, DMSOHigh⭐⭐⭐Increases nucleophilicity of amines. Warning: Difficult to remove; use only if reagents are insoluble in DCM.
Protic (Alcohols) Ethanol, IsopropanolModerate⭐⭐Competitive Nucleophile Risk. Can form thionocarbamates at high T or with weak amines. Use mainly for recrystallization.[1]
Aqueous WaterInsoluble⭐⭐⭐⭐"On-Water" Effect. Reagents form a suspension; hydrophobic effect accelerates reaction at the interface. Green chemistry.
Hydrocarbon Toluene, HexaneLow/Mod⭐⭐Useful for precipitating the product (thioureas are often insoluble in toluene).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal solvent system based on the nucleophile type and process goals.

SolventSelection Start Start: Select Nucleophile NucType Nucleophile Type? Start->NucType PrimSecAmine Primary/Secondary Amine (Strong) NucType->PrimSecAmine WeakNuc Aniline/Weak Nucleophile NucType->WeakNuc GreenReq Green Chemistry Requirement? PrimSecAmine->GreenReq Reflux_Path Solvent: Toluene or MeCN (Reflux) WeakNuc->Reflux_Path Standard DMF_Path Solvent: DMF/DMSO (Catalysis Required) WeakNuc->DMF_Path Solubility Issues DCM_Path Solvent: Dichloromethane (DCM) (0°C to RT) GreenReq->DCM_Path No (Standard) Water_Path Solvent: Water (Suspension/On-Water) GreenReq->Water_Path Yes (Eco-friendly)

Figure 1: Decision tree for solvent selection based on nucleophile reactivity and process constraints.

Experimental Protocols

Protocol A: Standard Organic Synthesis (High Purity)

Best for: Synthesis of pharmaceutical standards, handling valuable amines, and quantitative yields.

Reagents:

  • FBIP-NCS (1.0 equiv)

  • Amine (1.1 equiv)

  • Dichloromethane (DCM) [Anhydrous preferred]

  • Catalyst: Triethylamine (0.1 equiv) [Optional, for salt amines]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of FBIP-NCS in 5 mL of DCM in a round-bottom flask. Ensure complete solubilization (solution should be clear/pale yellow).

  • Addition: Add 1.1 mmol of the target amine dropwise at room temperature (25°C).

    • Note: If the reaction is highly exothermic (low molecular weight amines), cool to 0°C during addition.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexane). The starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Evaporate solvent under reduced pressure.

    • Trituration: Add 5 mL of cold Hexane or Diethyl Ether to the residue. Sonicate to induce precipitation of the thiourea.

    • Filter the solid and wash with cold Hexane.

  • Validation:

    
    H NMR should show the disappearance of the amine protons and the appearance of thiourea -NH protons (
    
    
    
    8.0–10.0 ppm).
Protocol B: "On-Water" Green Synthesis

Best for: High-throughput screening, eco-friendly processing, and easy isolation.

Principle: The hydrophobic effect forces the organic reactants together at the water interface, often accelerating the reaction despite insolubility [1].

Step-by-Step:

  • Suspension: Add 1.0 mmol of FBIP-NCS and 1.0 mmol of Amine to 3 mL of deionized water in a capped vial.

  • Agitation: Stir vigorously (1000 rpm) at room temperature. The mixture will appear as a heterogeneous suspension.

  • Duration: React for 1–6 hours. (Reaction is often faster than in organic solvents due to interfacial catalysis).

  • Isolation:

    • The product usually precipitates as a solid.

    • Filter the suspension.[2]

    • Wash the cake with water (

      
       mL) to remove unreacted amine salts.
      
    • Dry in a vacuum oven at 45°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of IsothiocyanateEnsure solvents are dry. Avoid basic aqueous conditions unless using Protocol B (where kinetics favor thiourea over urea).
Side Product (Urea) Oxidation or HydrolysisDegas solvents. Store FBIP-NCS under nitrogen at 4°C.
Oiling Out Product too soluble in workup solventSwitch trituration solvent from Hexane to Pentane or use a mixed solvent system (EtOAc/Hexane) for recrystallization.
Slow Reaction Electron-deficient amine (e.g., nitro-aniline)Switch solvent to refluxing Toluene or Acetonitrile . Add 10 mol% DMAP or DBU as a catalyst.

Safety & Handling

  • Sensitizer: FBIP-NCS is a potent skin and respiratory sensitizer. Handle only in a fume hood.

  • Lachrymator: May cause eye irritation. Wear safety goggles.

  • Waste: Segregate halogenated (DCM) and non-halogenated waste streams.

References

  • Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal, 12(5), 1312–1317. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem Protocols. Link

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] Metal-free synthesis of thioureas: a sustainable approach. Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Zhang, J., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1858–1865. Link

  • EvitaChem. (2025). Product Data: 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole properties.[3] EvitaChem Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 1,4-Disubstituted Pyrazole Synthesis

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in the synthesis of 1,4-disubstituted pyrazoles. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] However, their synthesis, particularly with specific substitution patterns, often presents significant regiochemical challenges.[2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to empower you to achieve your desired regioisomers with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of 1,4-disubstituted pyrazole synthesis, and why is it a critical challenge?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over other possibilities in a chemical reaction.[2][3] In the classic Knorr synthesis of pyrazoles, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two different regioisomers.[2][4] For 1,4-disubstituted pyrazoles, achieving the desired arrangement of substituents on the pyrazole ring is paramount, as different regioisomers can exhibit vastly different biological activities. Controlling which isomer is formed is a critical challenge for researchers in the field.[2]

Q2: My reaction of an unsymmetrical β-diketone with a substituted hydrazine is yielding a mixture of regioisomers. What are the key factors I need to consider to control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors.[2] Achieving high selectivity often requires a holistic understanding and manipulation of these parameters:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a primary determinant. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[2][4]

  • Steric Hindrance: Bulky substituents on either the β-diketone or the hydrazine can create steric hindrance, directing the initial nucleophilic attack of the hydrazine to the less sterically encumbered carbonyl group.[3][4]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the reaction pathway. Under acidic conditions, the regioselectivity can be altered due to changes in the protonation state of the hydrazine and the dicarbonyl compound.[3][4]

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[3]

  • Temperature: Reaction temperature can be a critical factor in controlling the kinetic versus thermodynamic product distribution.[3]

Q3: I'm still struggling with poor regioselectivity using the standard Knorr condensation. Are there more reliable alternative methods for synthesizing 1,4-disubstituted pyrazoles?

A3: Absolutely. When the inherent electronic and steric biases of your substrates are not sufficient to achieve the desired regioselectivity, several alternative strategies can provide excellent control:

  • Using β-Enaminones as 1,3-Dicarbonyl Surrogates: β-enaminones are highly effective surrogates for 1,3-dicarbonyls and often provide superior regiocontrol in pyrazole synthesis.[3][5] The reaction of β-enaminones with hydrazines can lead to the regioselective formation of 1,4,5-substituted pyrazoles.[6]

  • Three-Component Reactions: Modern synthetic methods often employ multi-component reactions to construct complex molecules in a single step with high efficiency and selectivity. For instance, iodine-catalyzed cascade reactions between enaminones, hydrazines, and DMSO (as a C1 source) can provide 1,4-disubstituted pyrazoles.[7]

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions offer a distinct mechanistic pathway to the pyrazole core and can exhibit excellent regioselectivity.[3][8] For example, the reaction of vinylsulfonium salts with in situ generated nitrile imines provides pyrazole derivatives with high regioselectivity.[7]

  • Metal-Catalyzed Syntheses: Various metal catalysts, including ruthenium, iron, and copper, have been employed to achieve regioselective pyrazole synthesis from different starting materials.[7] For example, a ruthenium-catalyzed hydrogen transfer reaction of 1,3-diols with alkyl hydrazines can yield 1,4-disubstituted pyrazoles.[7]

Troubleshooting Guide

Scenario 1: My primary product is the undesired regioisomer.

This is a common and frustrating issue that often arises when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard reaction conditions.

Troubleshooting Steps:

  • Solvent Optimization: As a first step, explore the use of fluorinated alcohols like TFE or HFIP as the solvent. These solvents can dramatically alter the regiochemical outcome.

  • Temperature Variation: Investigate the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, which could be your desired isomer.

  • pH Adjustment: Carefully control the pH of the reaction. Switching from acidic to basic conditions, or vice-versa, can sometimes reverse the regioselectivity.[4]

  • Change the Synthetic Strategy: If the above optimizations fail, a more fundamental change in your synthetic approach is warranted. Consider using a β-enaminone surrogate for your 1,3-dicarbonyl compound to enforce the desired regiochemistry.[3][5]

Scenario 2: I'm observing a nearly 1:1 mixture of regioisomers that are difficult to separate.

This scenario indicates that the energy difference between the transition states leading to the two regioisomers is minimal under your current reaction conditions.

Troubleshooting Steps:

  • Enhance Steric or Electronic Bias: If possible, modify your substrates to introduce a greater steric or electronic difference between the two carbonyl groups of the 1,3-dicarbonyl compound.

  • Employ a Catalytic System: Explore catalytic methods known for high regioselectivity. For example, specific Lewis acid catalysts can preferentially activate one carbonyl group over the other.

  • Utilize Microwave-Assisted Synthesis: Microwave irradiation can sometimes influence the regioselectivity of pyrazole synthesis, potentially favoring one isomer over the other.[3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,4-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent

This protocol provides a general procedure for improving regioselectivity by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone in HFIP.

  • Add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[3]

Protocol 2: Characterization of Regioisomers by NMR Spectroscopy

Unequivocal structure determination is crucial. 2D NMR techniques are invaluable for distinguishing between regioisomers.

Methodology:

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts of the pyrazole ring protons and the substituents will differ between the two regioisomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly powerful for distinguishing regioisomers. For a 1,4-disubstituted pyrazole, a NOESY experiment can show a spatial correlation between the substituent at the N1 position and the substituent at the C5 position, which would be absent in the other regioisomer.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. By analyzing the HMBC correlations from the N1-substituent's protons, you can definitively determine which carbon atoms it is coupled to, thus establishing the connectivity and confirming the regioisomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity
Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Reference
11-Phenyl-1,3-butanedioneMethylhydrazineEthanol60:40
21-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15
31-Phenyl-1,3-butanedioneMethylhydrazineHFIP>95:5

Regioisomer A corresponds to the pyrazole formed by the initial attack of the substituted nitrogen of the hydrazine at the less hindered carbonyl, while B is the other isomer.

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_factors Controlling Factors cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Electronic Effects Electronic Effects Unsymmetrical\n1,3-Dicarbonyl->Electronic Effects Steric Hindrance Steric Hindrance Unsymmetrical\n1,3-Dicarbonyl->Steric Hindrance Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Steric Hindrance Regioisomer A Regioisomer A Electronic Effects->Regioisomer A Regioisomer B Regioisomer B Electronic Effects->Regioisomer B Steric Hindrance->Regioisomer A Steric Hindrance->Regioisomer B Reaction pH Reaction pH Reaction pH->Regioisomer A Reaction pH->Regioisomer B Solvent Solvent Solvent->Regioisomer A Solvent->Regioisomer B Temperature Temperature Temperature->Regioisomer A Temperature->Regioisomer B

Caption: Key factors influencing the regiochemical outcome in Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) step1 Optimize Reaction Conditions (Solvent, Temp, pH) start->step1 decision1 Sufficiently Improved? step1->decision1 step2 Modify Substrates (Enhance Steric/Electronic Bias) decision1->step2 No end High Regioselectivity Achieved decision1->end Yes decision2 Feasible & Improved? step2->decision2 step3 Change Synthetic Strategy (e.g., Use β-Enaminones) decision2->step3 No decision2->end Yes step3->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. The Influence of the Substituents in the Mechanism and the Regioselectivity of the Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • ACS Publications. (n.d.). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • PMC. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Proton Magnetic Resonance Spectra of Isomeric N-Methyl-3(5)-H-pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

  • Preprints.org. (n.d.). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). One-Pot Four-Step Regioselective Preparation of Pyrazoles and Isoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

  • pubmed.ncbi.nlm.nih.gov. (n.d.). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray structure of pyrazole 11a (anisotropic displacement parameters.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme.... Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Isothiocyanato-Pyrazoles vs. Sulfonamide Pyrazoles

Executive Summary This guide provides a technical comparison between two distinct functionalizations of the pyrazole scaffold: the electrophilic Isothiocyanato-pyrazole (-NCS) and the stable, hydrogen-bonding Sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two distinct functionalizations of the pyrazole scaffold: the electrophilic Isothiocyanato-pyrazole (-NCS) and the stable, hydrogen-bonding Sulfonamide-pyrazole (-SO₂NH₂) .

While both utilize the pyrazole ring as a pharmacophore linker, their mechanisms of action are fundamentally divergent. Isothiocyanates function as "covalent warheads," targeting nucleophilic cysteine residues to irreversibly inhibit enzymes or disrupt tubulin. In contrast, sulfonamides act as "reversible anchors," utilizing hydrogen bonding networks to competitively inhibit enzymes like COX-2 and Carbonic Anhydrase (CA). This guide analyzes their potency, selectivity, and synthesis to aid in rational drug design.

Mechanistic Foundation: The Warhead vs. The Anchor

The biological divergence between these two derivatives stems from their electronic character and binding kinetics.

Isothiocyanato-Pyrazoles (The Covalent Warhead)

The isothiocyanate (-N=C=S) group renders the pyrazole derivative highly electrophilic. The central carbon of the NCS group is susceptible to attack by biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.

  • Mechanism: Irreversible covalent modification (thiocarbamoylation).

  • Key Targets: Tubulin (disrupting mitosis), specific kinases with accessible cysteines, and bacterial enzymes.

  • Kinetics: Time-dependent inhibition; potency often increases with exposure time until saturation.

Sulfonamide-Pyrazoles (The Reversible Anchor)

The sulfonamide group (-SO₂NH₂) is a classic bioisostere for carboxylic acids but with distinct H-bond donor/acceptor properties. It binds non-covalently within enzyme active sites.

  • Mechanism: Reversible competitive inhibition.

  • Key Targets: Cyclooxygenase-2 (COX-2) (e.g., Celecoxib), Carbonic Anhydrase (CA), and Dihydropteroate Synthase (DHPS) in bacteria.

  • Kinetics: Equilibrium-based binding; efficacy is driven by

    
     and residence time.
    
Pathway Visualization

The following diagram illustrates the divergent signaling and binding pathways.

BioactivityPathways Pyrazole Pyrazole Scaffold NCS Isothiocyanato (-NCS) (Electrophilic) Pyrazole->NCS Sulf Sulfonamide (-SO2NH2) (H-Bonding) Pyrazole->Sulf Cys Target: Cysteine Thiol (Nucleophile) NCS->Cys Attack Arg Target: Arginine/Zinc (Active Site) Sulf->Arg Docking Cov Covalent Thiocarbamate Bond Cys->Cov NonCov Reversible H-Bond Network Arg->NonCov Effect1 Irreversible Inhibition (Apoptosis/Cytotoxicity) Cov->Effect1 Effect2 Selective Inhibition (Anti-inflammatory/Diuretic) NonCov->Effect2

Figure 1: Mechanistic divergence between isothiocyanato (covalent) and sulfonamide (non-covalent) pyrazole derivatives.

Comparative Bioactivity Data[1][2][3][4][5][6][7][8]

The following data summarizes the potency trade-offs. Isothiocyanates generally exhibit higher raw potency (lower IC₅₀) due to irreversible binding but suffer from lower selectivity (higher toxicity) compared to sulfonamides.

Table 1: Anticancer & Cytotoxicity Profile

Data synthesized from representative studies (e.g., Bekhit et al., Zhang et al.).

FeatureIsothiocyanato-PyrazolesSulfonamide-Pyrazoles
Primary Mechanism Tubulin polymerization inhibition; ROS generation.COX-2 inhibition; Carbonic Anhydrase (CA-IX) inhibition.
Potency (IC₅₀) High: 0.8 – 5.0 µM (e.g., HepG2, MCF-7) [1].[1]Moderate: 5.0 – 20.0 µM (Cancer cell lines) [2].
Selectivity Index (SI) Low: Often < 10 (Toxic to normal fibroblasts).High: > 50 (Selective for COX-2 over COX-1).
Drug Example Synthetic intermediates; ITC-conjugates.Celecoxib, Deracoxib.[2]
Table 2: Antimicrobial Efficacy

Comparison of activity against S. aureus and E. coli.[3][4]

FeatureIsothiocyanato-PyrazolesSulfonamide-Pyrazoles
Target Non-specific membrane disruption; metabolic enzymes.Dihydropteroate Synthase (Folate pathway).
MIC (S. aureus) 2 – 8 µg/mL (High potency) [3].16 – 64 µg/mL (Moderate potency).
Resistance Profile Low resistance potential (multi-target).High resistance potential (single target mutation).
Spectrum Broad (Gram+ and Fungi).[5][3][6]Gram+ and specific Gram- strains.[5][4][6]

Experimental Protocols

To validate these bioactivities, reproducible synthesis and assay protocols are required. The key synthetic difference is the reagent used to functionalize the amino-pyrazole precursor.

Synthesis Workflows

Protocol A: Synthesis of Isothiocyanato-Pyrazoles This reaction requires careful handling of thiophosgene (highly toxic) or thiocarbonyl diimidazole (safer alternative).

  • Dissolution: Dissolve 1.0 eq of 4-amino-pyrazole derivative in anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 eq of Thiocarbonyl diimidazole (TCDI) at 0°C.

  • Reflux: Stir at room temperature for 1 hour, then reflux for 4 hours.

  • Workup: Wash with water, dry over MgSO₄, and concentrate.

  • Validation: IR spectrum must show a strong peak at ~2050–2100 cm⁻¹ (characteristic -N=C=S stretch).

Protocol B: Synthesis of Sulfonamide-Pyrazoles

  • Chlorosulfonation: Treat the phenyl-pyrazole precursor with chlorosulfonic acid at 0–5°C (excess acid acts as solvent).

  • Heating: Heat to 60°C for 2 hours to form the sulfonyl chloride intermediate.

  • Amidation: Pour the mixture onto crushed ice, filter the precipitate, and react with concentrated ammonia (or substituted amine) in ethanol.

  • Validation: IR spectrum shows peaks at 1340 cm⁻¹ and 1160 cm⁻¹ (SO₂ asymmetric/symmetric stretch).

Synthesis Diagram[13][14][15]

SynthesisWorkflow Start Amino-Pyrazole Precursor Reagent1 + Thiophosgene / TCDI (in DCM) Start->Reagent1 Reagent2 + Chlorosulfonic Acid then NH₃ Start->Reagent2 Inter1 Intermediate: Thiocarbamoyl Imidazole Reagent1->Inter1 Product1 Isothiocyanato-Pyrazole (IR: ~2100 cm⁻¹) Inter1->Product1 Inter2 Intermediate: Sulfonyl Chloride Reagent2->Inter2 Product2 Sulfonamide-Pyrazole (IR: ~1340/1160 cm⁻¹) Inter2->Product2

Figure 2: Divergent synthetic pathways from a common amino-pyrazole precursor.

ADME & Toxicity Profile

The choice between these two scaffolds often depends on the desired safety profile rather than just potency.

Isothiocyanato-Pyrazoles (Safety Risks)
  • Glutathione Depletion: The electrophilic -NCS group reacts with intracellular glutathione (GSH), leading to oxidative stress. While this promotes apoptosis in cancer cells, it can cause hepatotoxicity in healthy tissue.

  • Stability: Low. They are susceptible to hydrolysis and often used as in situ generated intermediates for thioureas rather than final drugs.

Sulfonamide-Pyrazoles (Safety Risks)
  • Hypersensitivity: "Sulfa allergy" (Stevens-Johnson Syndrome) is a known risk, though less common with non-arylamine sulfonamides.

  • Crystalluria: Poor solubility in acidic urine can lead to kidney stones; requires hydration or structural modification to increase polarity.

  • Cardiovascular: Selective COX-2 inhibitors (coxibs) carry risks of thrombotic events due to prostacyclin/thromboxane imbalance [4].

Conclusion

  • Select Isothiocyanato-pyrazoles if your goal is acute cytotoxicity or broad-spectrum antimicrobial activity where covalent inhibition is advantageous. They serve as excellent "warheads" or synthetic intermediates.

  • Select Sulfonamide-pyrazoles if your goal is chronic therapy (e.g., anti-inflammatory) requiring high specificity, reversible binding, and a well-characterized metabolic profile.

References

  • Synthesis and biological evaluation of 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
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